

Unveiling the Safety Profile of *cis*-3-Hexenyl Isovalerate: A Technical Guide

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Compound of Interest

Compound Name: *cis*-3-Hexenyl isovalerate

Cat. No.: B3028836

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For Researchers, Scientists, and Drug Development Professionals

Introduction

***cis*-3-Hexenyl isovalerate** is a fragrance ingredient valued for its fresh, fruity, and green apple-like aroma with hints of blueberry and pineapple.^[1] It is found naturally in various plants, including cherimoyas, elderberries, and lettuce, and is also synthesized for commercial use to ensure consistency and protect natural resources.^[1] As with any chemical compound intended for use in consumer products, a thorough evaluation of its safety and toxicity is paramount. This technical guide provides an in-depth overview of the available safety and toxicity data for ***cis*-3-Hexenyl isovalerate**, with a focus on quantitative data, experimental methodologies, and logical frameworks for safety assessment. The information presented is primarily based on the comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM).^{[1][2]}

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is crucial for assessing its toxicological profile.

Property	Value	Source
CAS Number	35154-45-1	[1][3]
Molecular Formula	C ₁₁ H ₂₀ O ₂	[3]
Molecular Weight	184.27 g/mol	
Appearance	Clear, colorless to pale yellow liquid	
Odor	Characteristic fruity, apple, pineapple	[3]
Boiling Point	199°C / 390°F	[3]
Flash Point	60°C / 140°F (Closed cup)	[3]

Safety and Toxicity Data

The safety of **cis-3-Hexenyl isovalerate** has been evaluated for several endpoints, including acute toxicity, skin sensitization, and genotoxicity. For some of these endpoints, data from a structurally related compound, cis-3-hexenyl acetate, has been used in a "read-across" approach to inform the safety assessment.

Acute Toxicity

Quantitative data on the acute toxicity of **cis-3-Hexenyl isovalerate** is available from studies in rats and rabbits.

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 4900 mg/kg	[4]
LD ₅₀	Rabbit	Dermal	> 5000 mg/kg	[4]

Skin Sensitization

cis-3-Hexenyl isovalerate has been identified as having the potential for skin sensitization in a small fraction of people.[1] This means that repeated contact may lead to an allergic skin

reaction, such as redness, bumps, or itching.[1] To manage this risk, the International Fragrance Association (IFRA) has established safe use standards based on a comprehensive safety assessment.[1][2]

Endpoint	Value
Skin Sensitization Potential	Weak sensitizer
No Expected Sensitization Induction Level (NESIL)	1000 µg/cm ²

The NESIL is a key parameter used in quantitative risk assessment for skin sensitization. It represents the highest exposure level per unit area of skin at which no sensitization is expected to occur.

Genotoxicity

The genotoxic potential of **cis-3-Hexenyl isovalerate** has been evaluated using data from a read-across analog, cis-3-hexen-1-yl acetate. Based on these studies, **cis-3-Hexenyl isovalerate** is not expected to be genotoxic.

Assay	Result
Bacterial Reverse Mutation Assay (Ames Test)	Not mutagenic
In Vitro Chromosome Aberration Assay	Not clastogenic

Repeated Dose and Reproductive Toxicity

Data from a combined repeated dose and reproductive/developmental toxicity screening study on the read-across analog, cis-3-hexenyl acetate, is used to assess the safety of **cis-3-Hexenyl isovalerate**.

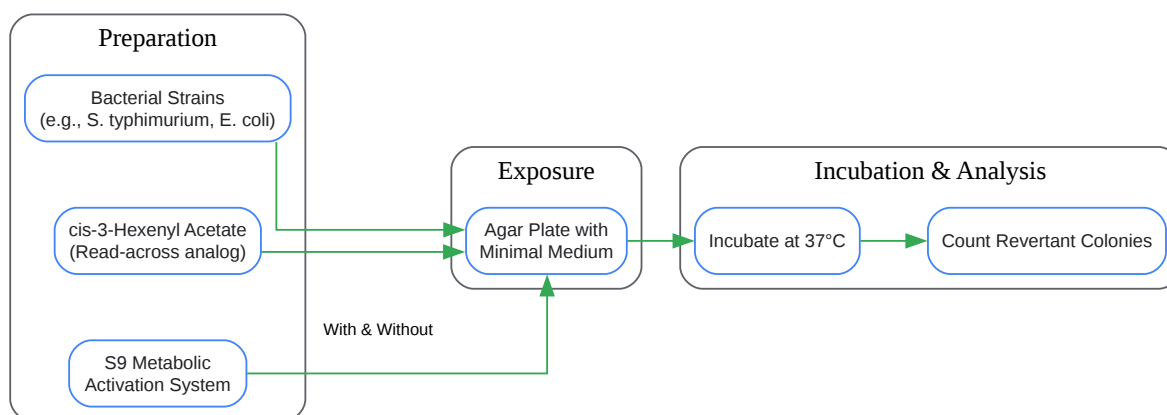
Endpoint	Value
No-Observed-Adverse-Effect Level (NOAEL) for Repeated Dose Toxicity	333 mg/kg/day
NOAEL for Developmental Toxicity	1000 mg/kg/day
NOAEL for Fertility	1000 mg/kg/day

Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments cited in the safety assessment of **cis-3-Hexenyl isovalerate** and its read-across analog. These protocols are based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This in vitro assay is used to assess the potential of a substance to induce gene mutations in bacteria.



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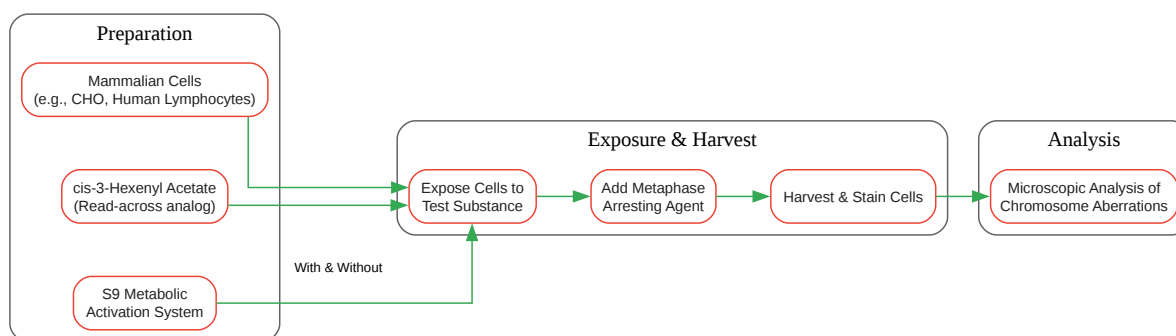
Bacterial Reverse Mutation Assay (Ames Test) Workflow.

Methodology:

- Test System: Histidine-requiring strains of *Salmonella typhimurium* and/or tryptophan-requiring strains of *Escherichia coli*.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction).[\[2\]](#)[\[5\]](#) The mixture is then plated on a minimal agar medium.
- Analysis: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted and compared to the number of spontaneous revertant colonies in the control group.[\[2\]](#)[\[7\]](#) A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

In Vitro Mammalian Chromosome Aberration Test - OECD 473

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.



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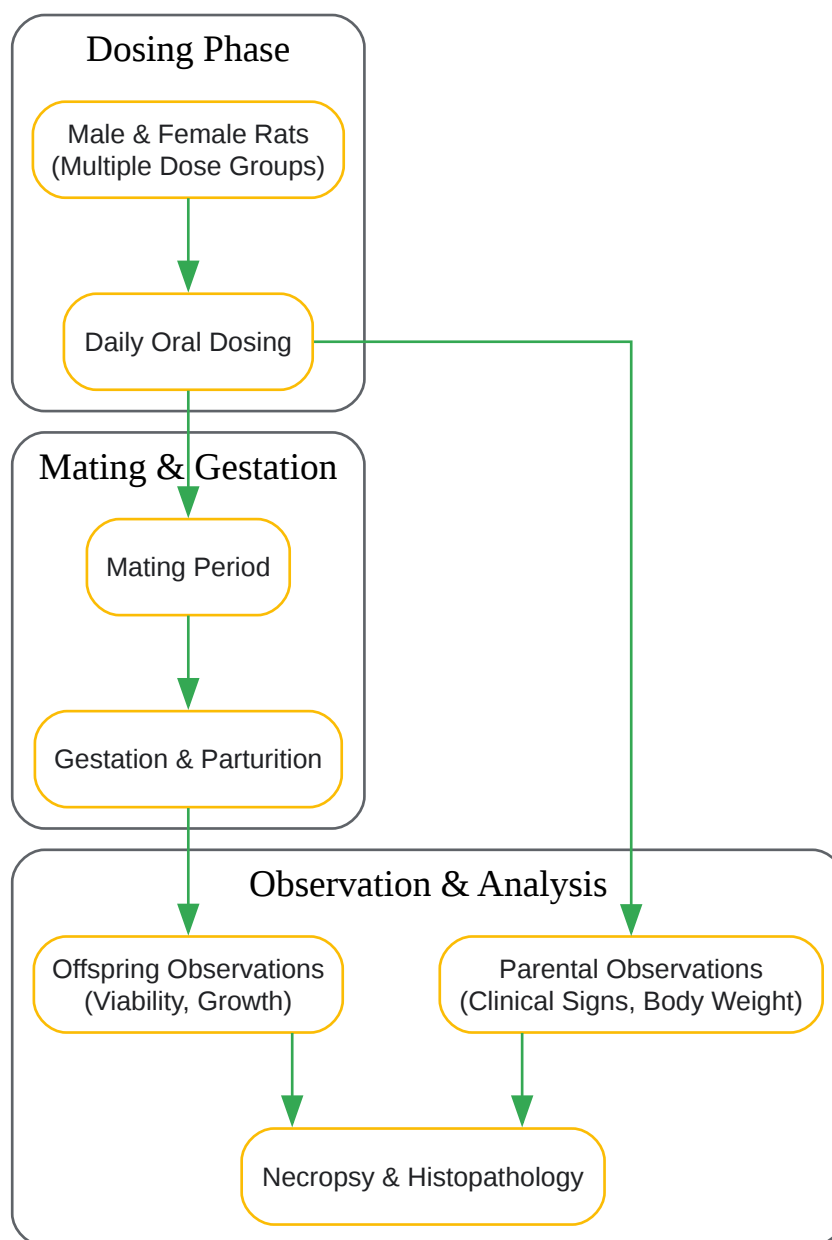
In Vitro Chromosome Aberration Test Workflow.

Methodology:

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[\[8\]](#)[\[9\]](#)
- Procedure: Cell cultures are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Analysis: After an appropriate incubation period, the cells are treated with a substance that arrests them in metaphase. The chromosomes are then prepared and examined microscopically for structural aberrations.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test - OECD 422

This in vivo study in rodents provides information on the potential health hazards arising from repeated exposure to a substance over an extended period, including effects on reproduction and development.



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OECD 422 Study Workflow.

Methodology:

- Test System: Typically, Wistar or Sprague-Dawley rats.[12][13]
- Procedure: The test substance is administered orally to multiple groups of male and female rats at different dose levels for a specified period before mating, during mating, and for

females, throughout gestation and lactation.[12][14]

- Analysis: A wide range of endpoints are evaluated, including clinical observations, body weight, food consumption, reproductive performance (e.g., fertility, gestation length), and offspring viability and growth. At the end of the study, a comprehensive necropsy and histopathological examination of various organs are performed on the parent animals and selected offspring.[12][14]

Conclusion

The available safety and toxicity data for **cis-3-Hexenyl isovalerate**, supported by data from its read-across analog cis-3-hexenyl acetate, indicate a low level of concern for acute toxicity and genotoxicity. While it has the potential to be a weak skin sensitizer, this risk is managed through the establishment of safe use levels in consumer products. The repeated dose and reproductive toxicity studies did not reveal significant adverse effects at levels well above expected human exposure. This comprehensive safety assessment by RIFM provides a robust foundation for the continued safe use of **cis-3-Hexenyl isovalerate** in fragrance applications. Researchers and professionals in drug development can utilize this information to inform their own safety assessments and product development processes.

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